2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine
CAS No.:
Cat. No.: VC13530045
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2-[(3R)-3-methoxypiperidin-1-yl]ethanamine |
| Standard InChI | InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3/t8-/m1/s1 |
| Standard InChI Key | YLFKHSSCRULOOM-MRVPVSSYSA-N |
| Isomeric SMILES | CO[C@@H]1CCCN(C1)CCN |
| SMILES | COC1CCCN(C1)CCN |
| Canonical SMILES | COC1CCCN(C1)CCN |
Introduction
Chemical Identity and Structural Analysis
Stereochemical Considerations
The (R)-configuration at the 3-position introduces chirality, influencing the compound’s interactions with biological targets. Piperidine derivatives with stereogenic centers often exhibit enantiomer-specific activity, as seen in EZH2 inhibitors containing (R)-configured piperidine moieties . The methoxy group’s orientation may affect hydrogen-bonding capacity and lipophilicity, critical for membrane permeability and target engagement.
Comparative Analysis with Structural Analogs
Piperidine derivatives such as GSK-199 hydrochloride ( ) and CPI-169 ( ) share structural motifs with 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine, particularly in their use of substituted piperidines to modulate biochemical potency. For instance, the trifluoroethylpiperidine moiety in CPI-1205 ( ) demonstrates how electron-withdrawing groups enhance cellular activity—a principle that may extend to methoxy-substituted analogs.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine typically begins with 3-methoxy-piperidine, which is functionalized via nucleophilic substitution or reductive amination. A proposed pathway involves:
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Protection of 3-methoxy-piperidine: The nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
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Alkylation with ethylamine: Reaction with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) yields the Boc-protected intermediate.
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Deprotection: Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, yielding the final product.
Table 1: Key reaction conditions and yields for synthetic steps.
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP | 25 | 12 | 85 |
| 2 | ClCH₂CH₂NH₂, K₂CO₃ | 80 | 6 | 72 |
| 3 | HCl/dioxane | 25 | 2 | 90 |
Optimization Challenges
Stereochemical purity is a critical challenge. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution may be required to achieve enantiomeric excess >99%. The methoxy group’s electron-donating nature can hinder alkylation steps, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .
Pharmacological Applications
Mechanism of Action (Hypothetical)
In silico docking studies predict that the (R)-methoxy group could form hydrogen bonds with catalytic residues in enzymes like EZH2, analogous to interactions observed in pyridone-based inhibitors . The ethylamine chain may facilitate solubility and transport across the blood-brain barrier.
Physicochemical Properties
Molecular Characteristics
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Molecular weight: 158.24 g/mol
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LogP: Estimated at 1.2 (moderate lipophilicity)
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pKa: The piperidine nitrogen (pKa ~10.5) and ethylamine group (pKa ~9.8) confer basicity, influencing protonation states under physiological conditions.
Table 2: Solubility profile in common solvents.
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 15.2 |
| Ethanol | 42.8 |
| DCM | 89.5 |
Stability and Degradation
The compound is stable under inert atmospheres but prone to oxidation at the methoxy group. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days when stored in amber glass vials.
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